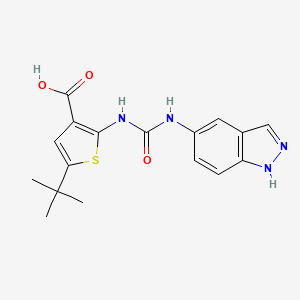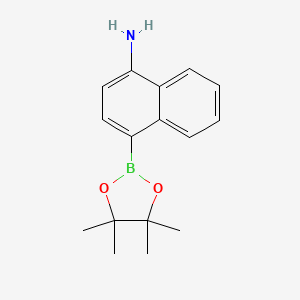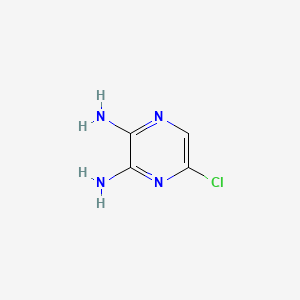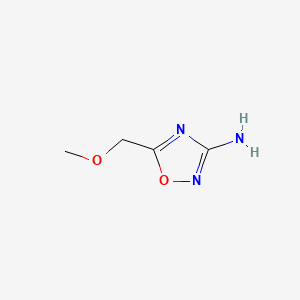
CYCLOPROPYL METHYL KETONE-D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl Methyl Ketone is a clear, colorless, fruity-odored organic compound with the formula C5H8O . It’s moderately water-soluble, highly soluble in organic solvents, and flammable . Exposure to Cyclopropyl Methyl Ketone can cause skin, eye, and respiratory irritation .
Synthesis Analysis
The synthesis of Cyclopropyl Methyl Ketone involves a route from highly available cyclopropyl methyl ketone . The Baeyer-Villiger oxidation inserts oxygen between the cyclopropyl and ketone functionalities, and the alcohol is subsequently unmasked by cleaving the ester with an amine .Molecular Structure Analysis
Cyclopropyl Methyl Ketone is an organic compound with the molecular formula C5H8O . It falls under the category of ketones and has a molecular weight of 84.12 g/mol .Chemical Reactions Analysis
When a methyl ketone is treated with base and a halogen (e.g., I2, Br2, or Cl2), it is converted into a carboxylic acid, along with a haloform (HCX3). The reaction proceeds through three successive cycles of deprotonation and halogenation at the alpha carbon, followed by addition of base to the carbonyl and expulsion of CX3 as a leaving group .Physical And Chemical Properties Analysis
Cyclopropyl Methyl Ketone is a clear, colorless liquid with a distinct, fruity odor . It has a molecular weight of 84.12 g/mol and a boiling point of approximately 106-107 degrees Celsius . It is moderately soluble in water but shows good solubility in most organic solvents such as ethanol, diethyl ether, and chloroform .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for CYCLOPROPYL METHYL KETONE-D8 involves the deuteration of cyclopropyl methyl ketone.", "Starting Materials": [ "Cyclopropyl methyl ketone", "Deuterium oxide (D2O)", "Potassium hydroxide (KOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve cyclopropyl methyl ketone in D2O", "Step 2: Add KOH to the solution and stir for 30 minutes", "Step 3: Add NaBH4 to the solution and stir for 1 hour", "Step 4: Inject D2 gas into the solution and stir for 2 hours", "Step 5: Extract the product and purify it using column chromatography" ] } | |
CAS-Nummer |
1219799-33-3 |
Produktname |
CYCLOPROPYL METHYL KETONE-D8 |
Molekularformel |
C5H8O |
Molekulargewicht |
92.167 |
IUPAC-Name |
2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,2D2,3D2,5D |
InChI-Schlüssel |
HVCFCNAITDHQFX-IFYAQWLYSA-N |
SMILES |
CC(=O)C1CC1 |
Synonyme |
CYCLOPROPYL METHYL KETONE-D8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



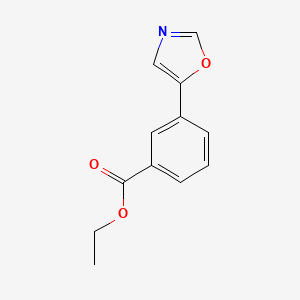
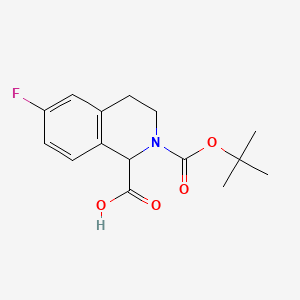
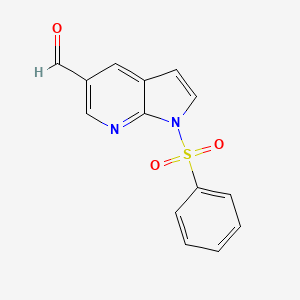
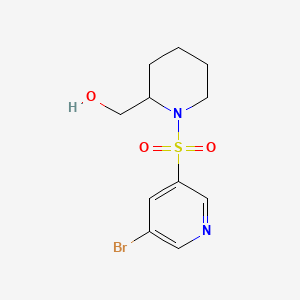
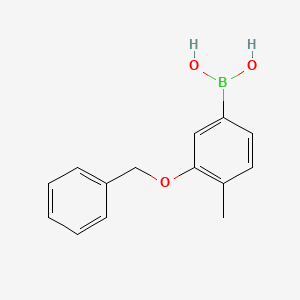
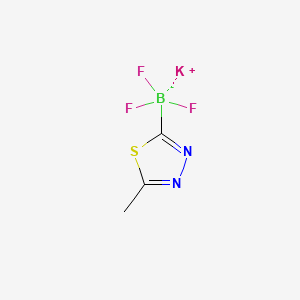
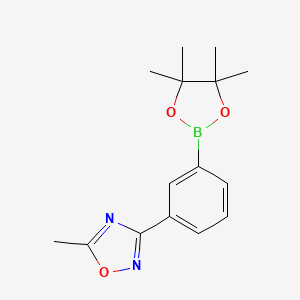
![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)
![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)
![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)
